molecular formula C14H17NO4S B2994408 N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1448035-69-5

N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2994408
CAS No.: 1448035-69-5
M. Wt: 295.35
InChI Key: AUNNQNOZTLKKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a chemical compound with the CAS Registry Number 1448035-69-5. Its molecular formula is C 14 H 17 NO 4 S, corresponding to a molecular weight of 295.35 g/mol . The structure consists of a 4-methoxy-3-methylbenzenesulfonamide group linked to a 2-(furan-3-yl)ethyl chain, making it a sulfonamide derivative of significant interest in medicinal chemistry research. Sulfonamides are a prominent class of compounds known for their diverse pharmacological properties. Research into structurally similar sulfonamide compounds has indicated potential value in the development of therapeutic agents for treating various disorders . The specific furan and methoxy-phenyl substituents in this molecule provide a unique scaffold for structure-activity relationship (SAR) studies, which are crucial for designing novel bioactive compounds . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry programs aimed at exploring new chemical space for drug discovery. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Please note that this compound may require cold-chain transportation to ensure stability .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11-9-13(3-4-14(11)18-2)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNNQNOZTLKKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=COC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring, an ethyl group, and a sulfonamide moiety. Its molecular formula is C13H15NO3SC_{13}H_{15}NO_3S, with a molecular weight of 265.33 g/mol. The presence of the sulfonamide group is particularly noteworthy as it is known for its ability to inhibit various enzymes, which is critical for its biological activity.

The biological activity of N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide primarily stems from its ability to mimic natural substrates, allowing it to competitively inhibit specific enzymes. This inhibition can disrupt crucial biochemical pathways, leading to therapeutic effects such as antimicrobial and anticancer activities. The furan ring also contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with furan rings often exhibit antimicrobial properties. The sulfonamide group enhances this activity by inhibiting bacterial folate synthesis, which is essential for bacterial growth. In vitro studies have shown that similar sulfonamide compounds can effectively combat various bacterial strains.

Anticancer Activity

The anticancer potential of N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide has been highlighted in several studies. The compound's ability to interfere with cell signaling pathways and induce apoptosis in cancer cells has been documented. For instance, compounds with similar structures have demonstrated efficacy against breast and colon cancer cell lines, suggesting that this compound may possess comparable effects.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that the tested compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Activity Assessment : In a cell viability assay involving human cancer cell lines (e.g., MCF-7 for breast cancer), N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-(furan-3-yl)ethyl)benzenesulfonamideLacks methoxy groupModerate antimicrobial activity
N-(furan-3-yl)benzene sulfonamideContains only one aromatic ringLower anticancer activity
4-Methoxy-N-(2-(furan-3-yl)ethyl)anilineContains an amine instead of sulfonamidePotentially different mechanisms

This comparison illustrates how the specific combination of functional groups in N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide may enhance its therapeutic potential compared to simpler analogs.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2-(Furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (Target) C₁₄H₁₇NO₄S* ~307.37 4-methoxy, 3-methyl, 2-(furan-3-yl)ethyl
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₆H₁₅N₃O₄S₂ 377.44 4-methyl, oxazole, sulfamoyl
3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide C₁₇H₁₆ClNO₅S₂ 413.90 3-chloro, 4-methoxy, thiophene, hydroxyl
N-2-(2-Furyl)-2-(chlorobenzyloxyimino)ethyl ciprofloxacin derivatives Varies ~400–450 Ciprofloxacin core, furyl-chlorobenzyloxyimino side chain

*Estimated based on structural analysis.

  • Target Compound: The methoxy group enhances solubility via polarity, while the methyl group may increase lipophilicity.
  • Chloro-Thiophene Derivative (C₁₇H₁₆ClNO₅S₂): The chlorine atom and thiophene increase molecular weight and electron-withdrawing effects, which may influence receptor binding .

Research Findings and Implications

Substituent-Driven Activity :

  • Methoxy and methyl groups in the target compound likely balance solubility and membrane permeability, critical for bioavailability.
  • Furan and thiophene moieties in analogs correlate with π-π interactions in cytotoxic or antimicrobial contexts .

Structural Optimization: The oxazole derivative’s higher molecular weight (377.44 g/mol) vs. the target’s ~307.37 g/mol suggests that bulky substituents may hinder diffusion but improve target specificity .

Unanswered Questions :

  • The target compound’s exact biological profile remains uncharacterized. Comparative studies with the oxazole and thiophene derivatives are needed to clarify substituent-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.